Echiguanine A
Descripción
Echiguanine A is a purine nucleoside antibiotic produced by Streptomyces sp. MI698-50F1 . Structurally, it belongs to the family of adenosine analogs characterized by modifications to the purine core and ribose moiety, which confer unique biological activities. Its discovery highlights the metabolic versatility of Streptomyces species in synthesizing bioactive natural products .
Propiedades
Número CAS |
137319-25-6 |
|---|---|
Fórmula molecular |
C10H13N7O2 |
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |
Clave InChI |
APPZNNNSVGCTRW-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |
SMILES isomérico |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
SMILES canónico |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Research Findings and Implications
Q & A
Q. Table 1: Literature Review Checklist
Basic: How to formulate a research question using frameworks like PICOT or FINER?
Answer:
Frameworks ensure clarity and feasibility:
- PICOT : Define Population (e.g., "breast cancer cells"), Intervention (e.g., "Echiguanine A dosage"), Comparison (e.g., "standard chemotherapy"), Outcome (e.g., "apoptosis rate"), and Timeframe (e.g., "48-hour exposure") .
- FINER : Ensure questions are F easible (e.g., lab resources available), I nteresting (novel mechanism exploration), N ovel (understudied bioactivity), E thical (cell-line use compliant with guidelines), and R elevant (therapeutic potential) .
Example Research Question : "How does Echiguanine A (Intervention) induce apoptosis (Outcome) in triple-negative breast cancer cells (Population) compared to paclitaxel (Comparison) over 48 hours (Time)?"
Basic: What experimental design principles apply to Echiguanine A synthesis and characterization?
Answer:
- Detailed protocols : Document reaction conditions (e.g., temperature, solvents) and purification steps to enable replication .
- Characterization rigor : Use ≥2 orthogonal methods (e.g., NMR, HPLC) to confirm purity and structure. For novel derivatives, provide full spectral data .
- Control groups : Include positive/negative controls in bioassays to validate specificity (e.g., solvent-only controls) .
Q. Table 2: Key Experimental Variables
| Variable | Example for Echiguanine A |
|---|---|
| Independent Variable | Concentration gradient (0.1–10 µM) |
| Dependent Variable | IC50 value in cytotoxicity assays |
| Controlled Variables | Cell culture conditions, solvent batch |
Advanced: How to resolve contradictions in Echiguanine A’s reported bioactivity data?
Answer:
- Systematic replication : Repeat experiments using original protocols (e.g., cell lines, incubation times) to identify methodological discrepancies .
- Meta-analysis : Statistically compare datasets (e.g., ANOVA) to assess variability sources (e.g., assay type, sample purity) .
- Contextual factors : Evaluate differences in biological models (e.g., 2D vs. 3D cell cultures) or compound stability under assay conditions .
Advanced: How to integrate computational methods (e.g., molecular docking) with experimental studies on Echiguanine A?
Answer:
- Hypothesis generation : Use docking simulations to predict Echiguanine A’s binding affinity for Target Protein Z, then validate via SPR (Surface Plasmon Resonance) .
- Data triangulation : Compare computational ADMET predictions with in vitro toxicity assays (e.g., hepatocyte viability) .
- Tool transparency : Share simulation parameters (e.g., force fields, software versions) in supplementary materials .
Advanced: How to ensure reproducibility in Echiguanine A research?
Answer:
- Protocol granularity : Specify instrument calibration (e.g., HPLC column type) and raw data archiving (e.g., depositing spectra in public repositories) .
- Replication guides : Provide step-by-step supplementary files for synthesis and bioassays, referencing protocols like "Preparation of Echiguanine A derivative 3" .
- Bias mitigation : Disclose funding sources and employ blinding in bioactivity assessments to reduce experimental bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
